molecular formula C8H11NO3 B8653128 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione CAS No. 34321-82-9

1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione

Cat. No.: B8653128
CAS No.: 34321-82-9
M. Wt: 169.18 g/mol
InChI Key: NAQMRYXOGZYLMQ-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione is a chemical compound with the molecular formula C8H11NO3. It is a derivative of maleimide, which is known for its applications in organic synthesis and as a building block in various chemical reactions. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the maleimide ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione typically involves the reaction of 2,3-dimethylmaleic anhydride with ethanolamine. The reaction proceeds through a condensation mechanism, where the anhydride reacts with the amine group of ethanolamine, followed by dehydration and ring closure to form the maleimide structure . The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione is unique due to the presence of both hydroxyethyl and dimethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

34321-82-9

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C8H11NO3/c1-5-6(2)8(12)9(3-4-10)7(5)11/h10H,3-4H2,1-2H3

InChI Key

NAQMRYXOGZYLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analogously to Example 2, 126 g (1 l mol) of 2,3-dimethylmaleic anhydride and 61 g (1 mol) of ethanolamine are reacted to give 150 g of N(2-hydroxyethyl)-2,3-dimethylmaleimide (boiling point 110° C. under 13.3 Pa; yield 89% of theory). The N(2-hydroxyethyl)-2,3-dimethylmaleimide is mixed with 181.5 g (1.78 mols) of acetic anhydride and 3 drops of concentrated sulfuric acid and the mixture is refluxed for one hour in an oil bath heated to 160° C. The acetic acid formed and the acetic anhydride are then distilled off in vacuo. Fractionation of the residue under a high vacuum yields 179 g of N(2-acetoxyethyl)-2,3-dimethylmaleimide (boiling point 104° C./6.66 Pa; yield 95% of theory). The N(2-acetoxyethyl)-2,3-dimethylmaleimide is introduced dropwise, under nitrogen, in the course of 75 minutes into a glass column which is filled with Raschig rings and is heated to 550° C. The pyrolysis products are collected at the lower end of the glass column in a cooled receiver. The yellow oil obtained is taken up in diethyl ether and treated with aqueous sodium bicarbonate solution in order to remove the acetic acid. After drying the organic phase over sodium sulfate, the solvent is removed in vacuo and the product is distilled under a high vacuum. In addition to 39.3 g of unconverted starting material, 84.7 g of (N-vinyl)-2,3-dimethylmaleimide are obtained in the form of a yellowish oil; boiling point 58°-60° C./53.33 Pa; yield: 85% of theory, based on converted starting material.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One

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